2-(Bromomethyl)-3,6-dimethylpyridine
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Overview
Description
2-(Bromomethyl)-3,6-dimethylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromomethyl group attached to the second carbon of the pyridine ring, with two methyl groups at the third and sixth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3,6-dimethylpyridine typically involves the bromination of 3,6-dimethylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and controlled reaction environments can optimize the bromination process, reducing the formation of by-products and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3,6-dimethylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 3,6-dimethylpyridine.
Oxidation: Pyridine N-oxides are the major products.
Reduction: The major product is 3,6-dimethylpyridine.
Scientific Research Applications
2-(Bromomethyl)-3,6-dimethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Material Science: It is employed in the synthesis of functional materials, such as polymers and ligands for catalysis.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3,6-dimethylpyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes and receptors, modulating their activity through covalent modification or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)pyridine: Lacks the methyl groups at the third and sixth positions, making it less sterically hindered.
3,6-Dimethylpyridine: Lacks the bromomethyl group, reducing its reactivity towards nucleophiles.
2-(Chloromethyl)-3,6-dimethylpyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity patterns.
Uniqueness
2-(Bromomethyl)-3,6-dimethylpyridine is unique due to the presence of both bromomethyl and dimethyl groups, which confer specific reactivity and steric properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H10BrN |
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Molecular Weight |
200.08 g/mol |
IUPAC Name |
2-(bromomethyl)-3,6-dimethylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-6-3-4-7(2)10-8(6)5-9/h3-4H,5H2,1-2H3 |
InChI Key |
ZVWCSLAYASIOOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C)CBr |
Origin of Product |
United States |
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